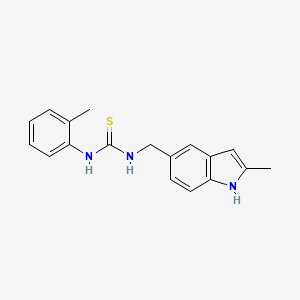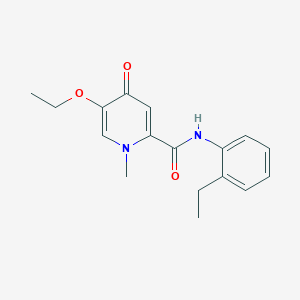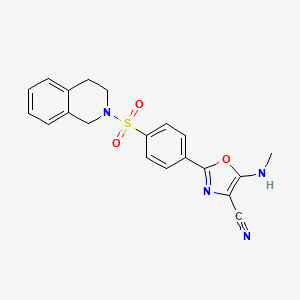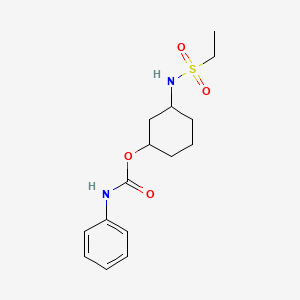
1-(2,3-二甲基苯基)-3-(2-苯氧基乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" is a urea derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry. Urea derivatives are often explored for their potential as bioactive molecules, particularly in the development of anticancer agents. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of the dimethylphenyl and phenoxyethyl groups.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from alkylanilines and derivatives of 4-phenylbutyric acid, with some showing significant cytotoxicity against human adenocarcinoma cells . Another related compound, 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, has been synthesized, and its structure was confirmed by crystallography . Additionally, reactions involving isocyanates and amines with an ibuprofen fragment have yielded ureas with potential as multitarget inhibitors . These methods could potentially be adapted for the synthesis of "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives can be quite diverse, depending on the substituents attached to the urea moiety. For instance, the molecular structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea is stabilized by intramolecular hydrogen bonding, and the benzene ring forms a dihedral angle with the urea plane . This suggests that "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" may also exhibit specific geometric and electronic features that could influence its biological activity.
Chemical Reactions Analysis
Urea and its derivatives can undergo various chemical reactions. For example, urea and 1-methylurea can react with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a different type of compound, indicating that the substituents on the urea significantly influence its reactivity . These reactions are important for understanding the chemical behavior of "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" and how it might interact with other molecules or enzymes in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The electronic properties of the substituents, such as the electron-donating or withdrawing effects of the dimethylphenyl and phenoxyethyl groups, could also impact the compound's reactivity and interaction with biological targets. Understanding these properties is crucial for predicting the behavior of "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" in various environments, including its potential use as a therapeutic agent.
科学研究应用
分子结构和计算研究
对与“1-(2,3-二甲基苯基)-3-(2-苯氧基乙基)脲”结构相似的化合物进行的研究强调了计算和结构分析在理解其性质中的重要性。例如,使用密度泛函理论 (DFT) 对二甲基苯基相关化合物的分子结构和计算研究揭示了对它们的分子几何结构、分子内相互作用以及光致变色行为和非线性光学 (NLO) 特性的见解。这些特性对于开发具有特定电子和光学应用的新材料至关重要(Karakurt, Cukurovalı, Subasi, & Kani, 2016)。
抗氧化剂和酶抑制特性
与“1-(2,3-二甲基苯基)-3-(2-苯氧基乙基)脲”结构相关的化合物已被评估其抗氧化活性和对乙酰胆碱酯酶和碳酸酐酶等酶的抑制作用。这些特性对于开发治疗与氧化应激和酶功能障碍相关的疾病的治疗剂至关重要(Aksu, Özgeriş, Taslimi, Naderi, Gülçin, & Göksu, 2016)。
超分子化学和氢键
对双(脲)化合物超分子组装的研究,包括对氢键和超分子结构形成的研究,证明了这些化合物在材料科学中的相关性。通过氢键形成复杂结构的能力使它们成为创建具有设计特性的新型材料的候选者,例如用于药物输送系统的凝胶和胶囊(Capacci-Daniel et al., 2015)。
基于脲的配体在阴离子配位化学中的应用
对基于脲的配体及其在阴离子配位化学中的作用的研究突出了此类化合物在为特定阴离子创建选择性传感器或萃取剂方面的潜力。这种应用在环境化学和检测和量化污染物的分析方法中至关重要(Wu, Huang, Xia, Yang, & Janiak, 2007)。
抗癌研究
二芳基脲衍生物,包括与“1-(2,3-二甲基苯基)-3-(2-苯氧基乙基)脲”结构相关的衍生物,已被合成并评估其抗癌活性。这些研究对于药物化学中开发针对特定癌细胞系的新的治疗剂至关重要(Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020)。
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-6-10-16(14(13)2)19-17(20)18-11-12-21-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJFOASUMJZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)
![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)


![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)
![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

